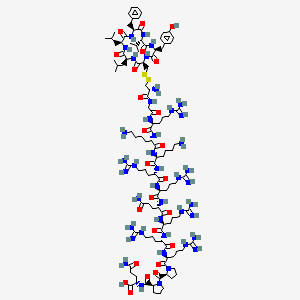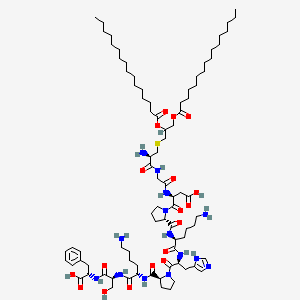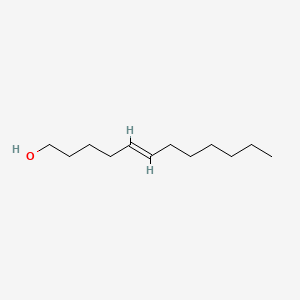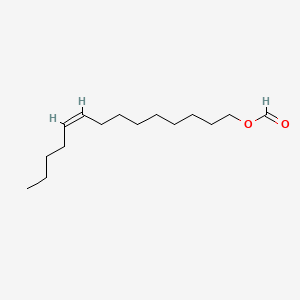
4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid, also known as this compound, is a useful research compound. Its molecular formula is C14H18F3N3O5 and its molecular weight is 365.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioconjugation Methods and Drug Delivery Systems
- 4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, trifluoroacetic acid (MMTA), demonstrates efficacy in bioconjugation methods, particularly in the formation of pH-labile hydrazones. This property makes it useful in nanotechnologies, imaging, and drug delivery systems. One study highlighted its ability to conjugate thiol-containing molecules via maleimide addition, exhibiting different stability levels under varying pH conditions, thus suggesting its potential in targeted drug delivery applications (Christie, Anderson, & Grainger, 2010).
Chemical Synthesis and Utility in Biotechnology
- The compound finds significant use in various chemical synthesis processes. For instance, it is used in the one-pot synthesis of succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a derivative that has applications in immunoassays, tumor imaging, therapeutic agent delivery, and oligonucleotide immobilization (Leonard & Bruncková, 2012).
Protein Labeling and Imaging Techniques
- MMTA is also effective in protein labeling for positron emission tomography (PET). Proteins derivatized with MMTA can be labeled with high radiochemical yields, making it a valuable tool in medical imaging and diagnostic applications (Wängler et al., 2012).
Bone Affinity Enhancement in Glycoproteins
- Its ability to enhance bone affinity in glycoproteins has been demonstrated through the conjugation of bisphosphonates. Research shows that MMTA conjugation increases glycoprotein affinity to various bone matrices, suggesting its potential in bone-related therapies (Gittens, Matyas, Zernicke, & Uludağ, 2003).
Catalyst in Organic Reactions
- MMTA serves as a catalyst in the carboxylation of alkanes. It plays a role in the conversion of alkanes like cyclopentane and cyclohexane to carboxylic acids under mild conditions, which is crucial in the field of organic synthesis (Reis et al., 2005).
Mécanisme D'action
Target of Action
It is known to be aPROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target .
Mode of Action
Mal-C2-cyclohexylcarboxyl-hydrazide (TFA) functions as a linker in PROTACs . It connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein. This bifunctional molecule facilitates the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC. The proximity of the E3 ligase to the target protein triggers the ubiquitination and subsequent degradation of the target protein .
Analyse Biochimique
Biochemical Properties
It is known that it can form stable amide bonds with primary amines at pH 7-9 . This suggests that it may interact with enzymes, proteins, and other biomolecules that contain primary amine groups.
Molecular Mechanism
It is known to form stable amide bonds with primary amines at pH 7-9 , suggesting that it may bind to biomolecules containing primary amine groups
Propriétés
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3.C2HF3O2/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17;3-2(4,5)1(6)7/h5-6,8-9H,1-4,7,13H2,(H,14,18);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSWNSOSRFZSEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359436-59-2 |
Source


|
| Record name | Cyclohexanecarboxylic acid, 4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-, hydrazide, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359436-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)








